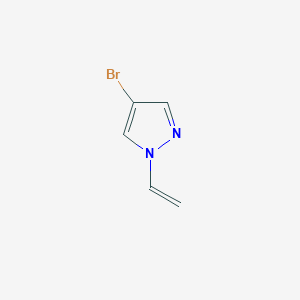

4-Bromo-1-vinyl-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-ethenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2/c1-2-8-4-5(6)3-7-8/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFPSTHDQFDHPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70542260 | |

| Record name | 4-Bromo-1-ethenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80308-80-1 | |

| Record name | 4-Bromo-1-ethenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 80308-80-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1-vinyl-1H-pyrazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 4-Bromo-1-vinyl-1H-pyrazole. The information is curated for professionals in chemical research and drug development, with a focus on delivering precise data and actionable experimental insights.

Core Chemical Properties

This compound, with the CAS number 88246-53-5, is a substituted pyrazole characterized by a bromine atom at the 4-position and a vinyl group attached to the nitrogen at the 1-position. These functional groups impart unique reactivity to the molecule, making it a valuable building block in organic synthesis.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂ | PubChem[1] |

| Molecular Weight | 173.01 g/mol | PubChem[1] |

| IUPAC Name | 4-bromo-1-ethenylpyrazole | PubChem[1] |

| Appearance | Not explicitly reported, likely a solid or liquid | |

| Melting Point | Data not available in searched literature. | |

| Boiling Point | 105.744 °C at 760 mmHg (Computed) | ECHEMI[2] |

| Density | 1.554 g/cm³ (Computed) | ECHEMI[2] |

| Solubility | Data not available in searched literature. | |

| Flash Point | 17.753 °C (Computed) | ECHEMI[2] |

| InChI | InChI=1S/C5H5BrN2/c1-2-8-4-5(6)3-7-8/h2-4H,1H2 | PubChem[1] |

| SMILES | C=CN1C=C(C=N1)Br | PubChem[1] |

Chemical Structure and Spectroscopic Data

The structure of this compound features a five-membered aromatic pyrazole ring. The vinyl group at the N1 position and the bromine atom at the C4 position are the key reactive sites.

Spectroscopic Analysis

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| Pyrazole H-3 | 7.5 - 8.0 | s | |

| Pyrazole H-5 | 7.5 - 8.0 | s | |

| Vinyl CH | 6.8 - 7.2 | dd | Jtrans ≈ 15-17, Jcis ≈ 9-11 |

| Vinyl CH₂ (trans) | 5.4 - 5.8 | d | Jtrans ≈ 15-17 |

| Vinyl CH₂ (cis) | 5.0 - 5.4 | d | Jcis ≈ 9-11 |

| ¹³C NMR | Expected Chemical Shift (ppm) |

| Pyrazole C-3 | 135 - 145 |

| Pyrazole C-4 | 90 - 100 |

| Pyrazole C-5 | 125 - 135 |

| Vinyl CH | 128 - 135 |

| Vinyl CH₂ | 105 - 115 |

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not extensively published. However, general methods for the synthesis of vinylpyrazoles can be adapted.

Synthesis via Dehydrochlorination of 4-Bromo-1-(2-chloroethyl)-1H-pyrazole

This method involves the N-alkylation of 4-bromopyrazole with 1,2-dichloroethane followed by dehydrochlorination. The use of a phase transfer catalyst (PTC) can facilitate the reaction in a biphasic system.[3]

Materials:

-

4-Bromopyrazole

-

1,2-Dichloroethane (excess)

-

Sodium hydroxide (or other suitable base)

-

Phase Transfer Catalyst (e.g., tetrabutylammonium bromide)

-

Organic solvent (e.g., toluene)

-

Water

Procedure:

-

N-Alkylation: A mixture of 4-bromopyrazole, excess 1,2-dichloroethane, and the phase transfer catalyst in an organic solvent is prepared.

-

An aqueous solution of a strong base (e.g., 50% NaOH) is added dropwise to the vigorously stirred mixture at a controlled temperature (e.g., 50-70 °C).

-

The reaction is monitored by a suitable analytical technique (e.g., TLC or GC) until the starting material is consumed.

-

Upon completion, the organic layer is separated, washed with water, and dried over an anhydrous salt (e.g., MgSO₄).

-

The solvent is removed under reduced pressure to yield crude 4-bromo-1-(2-chloroethyl)-1H-pyrazole.

-

Dehydrochlorination: The crude intermediate is then treated with a strong base (e.g., potassium tert-butoxide or powdered NaOH) in a suitable solvent (e.g., THF or DMSO) at an elevated temperature to induce elimination of HCl.

-

The reaction progress is monitored until completion.

-

The reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.

-

The combined organic extracts are washed, dried, and the solvent is evaporated to give the crude this compound.

Purification

Purification of the final product can be achieved through standard laboratory techniques.

-

Fractional Distillation: For liquid products, fractional distillation under reduced pressure can be employed to separate the desired compound from impurities with different boiling points.[4]

-

Column Chromatography: For both liquid and solid products, column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) is a common and effective purification method.[5]

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be used to obtain highly pure crystals. Common recrystallization solvents include ethanol, methanol, hexane/ethyl acetate, and hexane/acetone.[6][7][8]

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile intermediate in organic synthesis.

Reactions of the Vinyl Group

The vinyl group can participate in various addition and cycloaddition reactions. A notable example is the [2+2] cycloaddition with tetracyanoethylene (TCNE). This reaction proceeds through a charge-transfer complex to form a cyclobutane ring. However, for 4-bromo-1-vinylpyrazole, the yield of this reaction is reported to be low (2-5%).[9]

Reactions of the Bromo Group

The bromine atom at the C4 position of the pyrazole ring is susceptible to nucleophilic substitution and can be utilized in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce a wide range of substituents.[5] It can also undergo bromine-lithium exchange to generate a nucleophilic pyrazolyl species.[9]

Visualizing Synthetic and Reaction Pathways

Synthesis of this compound

Caption: Synthetic pathway to this compound.

[2+2] Cycloaddition Reaction

Caption: [2+2] Cycloaddition of this compound.

References

- 1. This compound | C5H5BrN2 | CID 13498184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reversible [4 + 2] cycloaddition reaction of 1,3,2,5-diazadiborinine with ethylene - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. scielo.org.mx [scielo.org.mx]

- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. benchchem.com [benchchem.com]

- 9. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-1-vinyl-1H-pyrazole (CAS Number: 80308-80-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-vinyl-1H-pyrazole is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique structure, featuring a pyrazole ring, a reactive bromine atom, and a polymerizable vinyl group, makes it a valuable intermediate in the development of novel pharmaceuticals, agrochemicals, and materials. The pyrazole core is a prevalent motif in many biologically active molecules, and the presence of both a vinyl group and a bromine atom allows for a wide range of chemical modifications, including cycloadditions, cross-coupling reactions, and polymerizations. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, along with detailed experimental protocols for its synthesis and key reactions.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 80308-80-1 | [1] |

| Molecular Formula | C₅H₅BrN₂ | [1] |

| Molecular Weight | 173.01 g/mol | [1] |

| IUPAC Name | 4-bromo-1-ethenylpyrazole | [1] |

| Canonical SMILES | C=CN1C=C(C=N1)Br | |

| InChI Key | XCFPSTHDQFDHPP-UHFFFAOYSA-N | |

| XLogP3 (Computed) | 1.5 | [1] |

| Topological Polar Surface Area (Computed) | 17.8 Ų | [1] |

| Hydrogen Bond Donor Count (Computed) | 0 | [1] |

| Hydrogen Bond Acceptor Count (Computed) | 2 | [1] |

| Rotatable Bond Count (Computed) | 1 | [1] |

Synthesis

The primary synthetic route to this compound involves the N-vinylation of 4-bromopyrazole. A common and effective method utilizes vinyl acetate in the presence of a palladium catalyst.

General Synthesis Workflow

The synthesis of this compound from 4-bromopyrazole can be represented by the following workflow:

Experimental Protocol: N-Vinylation of 4-Bromopyrazole

This protocol is a representative procedure based on general methods for the vinylation of N-heterocycles.[2]

Materials:

-

4-Bromopyrazole

-

Vinyl acetate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Anhydrous toluene

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromopyrazole (1.0 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous toluene via syringe, followed by vinyl acetate (3.0 eq).

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove insoluble salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Reactivity and Applications

The dual functionality of this compound makes it a valuable synthon for a variety of chemical transformations.

Cycloaddition Reactions

The vinyl group of this compound can participate in cycloaddition reactions. For instance, it undergoes a [2+2] cycloaddition with tetracyanoethylene, although the reported yields are low (2-5%).[2] This reactivity opens avenues for the synthesis of complex cyclobutane-containing pyrazole derivatives.

This protocol is based on the reported reaction conditions.[2]

Materials:

-

This compound

-

Tetracyanoethylene (TCNE)

-

Anhydrous benzene or tetrahydrofuran (THF)

Procedure:

-

In a clean, dry reaction vessel, dissolve this compound (1.0 eq) in anhydrous benzene or THF.

-

Add tetracyanoethylene (1.0 eq) to the solution.

-

Stir the reaction mixture at room temperature or heat to 80 °C, monitoring the reaction by TLC.

-

Upon consumption of the starting material, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to isolate the cycloadduct.

Cross-Coupling Reactions

The bromine atom at the 4-position of the pyrazole ring is amenable to various palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions. These reactions are pivotal in medicinal chemistry for the construction of carbon-carbon bonds, allowing for the introduction of diverse aryl, heteroaryl, or vinyl substituents.

The Mizoroki-Heck reaction allows for the coupling of this compound with an alkene to form a more complex olefin.

This is a general protocol for a Heck reaction involving a bromo-heterocycle.

Materials:

-

This compound

-

Alkene (e.g., styrene, acrylic ester)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Phosphine ligand (e.g., tri(o-tolyl)phosphine)

-

Base (e.g., triethylamine or sodium carbonate)

-

Anhydrous solvent (e.g., DMF or acetonitrile)

Procedure:

-

In a Schlenk tube, combine this compound (1.0 eq), palladium(II) acetate (0.02-0.05 eq), and the phosphine ligand (0.04-0.1 eq).

-

Evacuate and backfill the tube with an inert atmosphere.

-

Add the anhydrous solvent, the alkene (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Seal the tube and heat the reaction mixture to 80-120 °C for 12-48 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield the desired coupled product.

Safety and Handling

This compound is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a highly functionalized building block with significant potential in synthetic chemistry. Its ability to undergo a variety of transformations, including cycloadditions and palladium-catalyzed cross-coupling reactions, makes it an attractive starting material for the synthesis of a wide range of complex molecules. This guide provides a foundation for researchers and drug development professionals to explore the utility of this versatile compound in their synthetic endeavors. Further research into its reactivity and the biological activity of its derivatives is warranted and promises to yield novel compounds with valuable applications.

References

An In-Depth Technical Guide to the Synthesis of 4-Bromo-1-vinyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-1-vinyl-1H-pyrazole, a valuable building block in medicinal chemistry and materials science. The document details the primary synthetic pathways, including the necessary precursors, reaction conditions, and characterization of the final product. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Logical relationships and experimental workflows are illustrated using diagrams for enhanced clarity.

Introduction

This compound is a functionalized heterocyclic compound of significant interest in the development of novel pharmaceuticals and advanced materials. The presence of the vinyl group at the N1 position allows for further functionalization through various polymerization and addition reactions, while the bromine atom at the C4 position serves as a key handle for cross-coupling reactions, enabling the construction of complex molecular architectures. This guide outlines the key synthetic strategies for the preparation of this versatile molecule.

Synthesis Pathways

The synthesis of this compound is typically achieved through a two-step process: the bromination of a pyrazole precursor followed by N-vinylation.

Step 1: Synthesis of the Precursor, 4-Bromopyrazole

The initial and crucial step is the synthesis of 4-bromopyrazole. A highly efficient, one-pot, regioselective method involves the reaction of 1,3-diketones with hydrazines in the presence of a brominating agent.[1]

A logical workflow for the synthesis of the 4-bromopyrazole precursor is outlined below:

Figure 1. Workflow for the one-pot synthesis of 4-bromopyrazole derivatives.

A variety of brominating agents can be employed, with N-bromosaccharin (NBSac) being a stable and reactive option.[1] The reaction is often carried out under solvent-free conditions, which is both environmentally friendly and efficient.[1]

Table 1: Synthesis of 4-Bromopyrazole Derivatives

| Entry | 1,3-Diketone | Hydrazine | Brominating Agent | Catalyst | Conditions | Yield (%) | Reference |

| 1 | Acetylacetone | Phenylhydrazine | N-Bromosaccharin | H₂SO₄/SiO₂ | Solvent-free, RT | 98 | [2] |

| 2 | Benzoylacetone | Phenylhydrazine | N-Bromosaccharin | H₂SO₄/SiO₂ | Solvent-free, RT | 90 | [2] |

Step 2: N-Vinylation of 4-Bromopyrazole

The second step involves the introduction of the vinyl group onto the nitrogen atom of the pyrazole ring. A common and effective method for the N-vinylation of pyrazoles with a free NH group is the reaction with vinyl acetate.[3] This reaction is typically catalyzed by a mercury(II) salt.[3]

The general pathway for the N-vinylation of 4-bromopyrazole is depicted below:

References

An In-depth Technical Guide to 4-Bromo-1-vinyl-1H-pyrazole: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-1-vinyl-1H-pyrazole, a key heterocyclic building block in medicinal chemistry. This document details its fundamental physicochemical properties, provides a detailed experimental protocol for its synthesis, and illustrates its crucial role as a versatile intermediate in the drug discovery and development pipeline.

Core Compound Data

The essential properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C₅H₅BrN₂ |

| Molecular Weight | 173.01 g/mol |

| IUPAC Name | 4-bromo-1-ethenylpyrazole |

| CAS Number | 80308-80-1 |

| Canonical SMILES | C=CN1C=C(C=N1)Br |

| InChI Key | XCFPSTHDQFDHPP-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the vinylation of 4-bromopyrazole. The following detailed experimental protocol is based on established methods for the vinylation of N-unsubstituted pyrazoles.[1]

Experimental Protocol: Vinylation of 4-Bromopyrazole

This procedure outlines the synthesis of this compound from 4-bromopyrazole and vinyl acetate.

Materials:

-

4-bromopyrazole

-

Vinyl acetate (stabilized)

-

Mercuric(II) acetate

-

Concentrated sulfuric acid

-

Anhydrous potassium carbonate

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromopyrazole (1 equivalent).

-

Addition of Reagents: Add an excess of vinyl acetate to the flask to act as both the reagent and the solvent.

-

Catalyst Preparation: In a separate, small container, carefully prepare the catalyst by adding mercuric(II) acetate (catalytic amount) to a small volume of vinyl acetate, followed by the dropwise addition of concentrated sulfuric acid.

-

Initiation of Reaction: Add the freshly prepared catalyst solution to the stirring suspension of 4-bromopyrazole in vinyl acetate.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 1-7 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid by carefully adding anhydrous potassium carbonate until effervescence ceases.

-

Filter the mixture to remove the inorganic salts.

-

Remove the excess vinyl acetate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Dissolve the crude residue in dichloromethane.

-

Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

-

Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to obtain the final product of high purity.

Role in Drug Discovery and Development

This compound serves as a pivotal intermediate in the synthesis of a diverse range of pyrazole derivatives for pharmaceutical research.[2] The presence of the reactive bromine atom and the vinyl group allows for a variety of chemical modifications, making it a valuable scaffold for building libraries of potential drug candidates. These derivatives have shown promise in numerous therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[2]

The general workflow for the utilization of this compound in a drug discovery program is illustrated in the diagram below.

References

Spectroscopic Analysis of 4-Bromo-1-vinyl-1H-pyrazole: A Technical Overview

Disclaimer: Extensive searches for experimentally obtained spectroscopic data (NMR, IR, Mass Spectrometry) for 4-Bromo-1-vinyl-1H-pyrazole did not yield specific datasets within publicly accessible scientific literature and databases. The following guide is therefore based on established principles of spectroscopic analysis for heterocyclic compounds and provides predicted data based on the compound's structure, alongside generalized experimental protocols.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the spectroscopic characterization of this compound. The document outlines standard experimental methodologies and presents expected spectroscopic data in a structured format.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations based on typical chemical shifts and fragmentation patterns for pyrazole and vinyl-substituted heterocyclic compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.5 - 7.7 | s | - | H-3 |

| ~7.6 - 7.8 | s | - | H-5 |

| ~7.0 - 7.2 | dd | ~16, ~9 | Vinyl CH |

| ~5.6 - 5.8 | d | ~16 | Vinyl CH₂ (trans) |

| ~5.1 - 5.3 | d | ~9 | Vinyl CH₂ (cis) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~140 | C-3 |

| ~95 | C-4 |

| ~130 | C-5 |

| ~130 | Vinyl CH |

| ~108 | Vinyl CH₂ |

Table 3: Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3150 | Medium | C-H stretch (pyrazole ring) |

| ~3000 - 3100 | Medium | C-H stretch (vinyl group) |

| ~1640 | Medium | C=C stretch (vinyl group) |

| ~1500 - 1550 | Strong | C=N, C=C stretch (pyrazole ring) |

| ~960 | Strong | C-H bend (vinyl group, out-of-plane) |

| ~600 - 800 | Strong | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 172/174 | High | [M]⁺ (Molecular ion peak, bromine isotopes) |

| 145/147 | Medium | [M - C₂H₃]⁺ (Loss of vinyl group) |

| 93 | Medium | [M - Br]⁺ (Loss of bromine) |

| 66 | High | [C₄H₄N]⁺ (Fragment of pyrazole ring) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A 500 MHz NMR spectrometer is used for acquiring both ¹H and ¹³C spectra.

-

¹H NMR Acquisition: The spectrum is acquired at room temperature with 16 scans, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

-

¹³C NMR Acquisition: The spectrum is recorded using a proton-decoupled pulse sequence. Approximately 1024 scans are accumulated with a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: An FT-IR spectrometer is used for data collection.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) column for separation prior to analysis.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is utilized.

-

Ionization and Analysis: The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation. The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

An In-depth Technical Guide to the Reactivity and Chemical Stability of 4-Bromo-1-vinyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1-vinyl-1H-pyrazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The presence of three key reactive sites—the brominated C4-position, the N1-vinyl group, and the pyrazole ring itself—endows this molecule with a rich and tunable chemical reactivity. This technical guide provides a comprehensive overview of the known reactivity and chemical stability of this compound, drawing from available literature to offer insights into its utility in synthetic applications. This document details its participation in key cross-coupling reactions, cycloadditions, and its stability profile under various conditions, supported by experimental data and protocols where available.

Introduction

The pyrazole nucleus is a prominent scaffold in a wide array of biologically active compounds.[1] The strategic functionalization of the pyrazole ring is a cornerstone of modern drug discovery. This compound serves as a valuable intermediate, offering multiple handles for molecular elaboration. The bromine atom at the C4 position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and vinyl substituents. The N1-vinyl group can participate in cycloaddition reactions and also serves as a protecting group that can be removed under specific conditions.[2] Understanding the interplay of these reactive sites and the overall stability of the molecule is crucial for its effective application in complex synthetic sequences.

Chemical Reactivity

The reactivity of this compound is characterized by the independent and sometimes competing reactions of its vinyl group and the bromo-substituted pyrazole core.

Palladium-Catalyzed Cross-Coupling Reactions

The C4-bromo substituent readily participates in palladium-catalyzed cross-coupling reactions, a cornerstone for the synthesis of complex organic molecules.

While specific studies on this compound are limited, the Suzuki-Miyaura coupling of unprotected 4-bromopyrazoles with various boronic acids has been reported to proceed in good to very good yields.[3] These reactions typically employ a palladium catalyst with a bulky, electron-rich phosphine ligand, such as XPhos, and a base like potassium phosphate in a dioxane/water solvent system. The vinyl group at the N1 position can act as a protecting group, potentially influencing the reaction's efficiency.

General Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromopyrazoles [3]

A reaction vessel is charged with the 4-bromopyrazole derivative (1.0 mmol), the corresponding boronic acid (2.0 mmol), a palladium precatalyst such as XPhos Pd G2 (6-7 mol%), and potassium phosphate (2.0 mmol). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon). Dioxane (4 mL) and water (1 mL) are added, and the mixture is heated to 100 °C for 24 hours. After cooling, the reaction mixture is diluted with an organic solvent, washed, dried, and concentrated. The crude product is then purified by column chromatography.

The Heck-Mizoroki reaction provides a powerful method for the alkenylation of aryl halides. While no specific quantitative data for this compound has been found, the Heck reaction of other 4-bromopyrazole derivatives has been documented. For instance, the reaction of 4-bromo-1,3,5-trimethylpyrazole with tert-butyl acrylate has been reported, albeit with a modest yield of 32%.[4] This suggests that the C4-bromo position is reactive under Heck conditions, though optimization is likely necessary to achieve high yields.

General Experimental Protocol: Heck-Mizoroki Reaction [5]

In a reaction vial, the aryl bromide (e.g., this compound), an alkene (e.g., an acrylate), a palladium catalyst (e.g., Palladium(II) acetate), a phosphine ligand (if required), and a base (e.g., triethylamine) are combined in a suitable solvent (e.g., acetonitrile). The mixture is heated (typically between 80-100 °C) with stirring for a specified time. Upon completion, the reaction is cooled, and the product is isolated through extraction and purified by chromatography or recrystallization.

Cycloaddition Reactions

The N1-vinyl group of this compound can participate in various cycloaddition reactions, providing a route to more complex heterocyclic systems.

The reaction of 1-vinylpyrazoles with tetracyanoethylene in aprotic solvents has been shown to yield 1-(2,2,3,3-tetracyanocyclobutyl)pyrazoles via a [2+2] cycloaddition.[2] For this compound, this reaction proceeds with a reported yield of 2-5%.[2]

| Reactant | Product | Yield (%) | Reference |

| This compound and Tetracyanoethylene | 1-(4-Bromo-1H-pyrazol-1-yl)-2,2,3,3-tetracyanocyclobutane | 2-5 | [2] |

Reactions of the Vinyl Group

The vinyl group of this compound is susceptible to reaction with hydrogen halides. At 20-25 °C, it adds hydrogen halides across the double bond according to Markovnikov's rule to form 1-(1'-haloethyl)pyrazoles.[2] These products can then undergo further hydrohalogenation at the N2 position of the pyrazole ring.[2] This reactivity highlights the instability of the vinyl group under certain acidic conditions.

Chemical Stability

The stability of this compound is a critical consideration for its storage and use in synthesis.

Stability to Acids and Bases

As mentioned in the hydrohalogenation section, this compound is unstable in the presence of strong acids like HBr and HCl, leading to addition products across the vinyl double bond.[2] The hydrohalide salts of less basic vinylpyrazoles, including the 4-bromo derivative, are reported to decompose rapidly.[2] While specific studies on its stability to basic conditions are not detailed in the available literature, N-vinyl groups can be susceptible to hydrolysis under certain acidic or basic conditions, which would lead to the formation of 4-bromopyrazole and acetaldehyde.[1]

Thermal Stability

While no specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound has been found, general information on vinylpyrazoles suggests they have good shelf life, with no polymerization observed in the neat liquid even after two years.[2] However, at elevated temperatures, such as those used in some Diels-Alder reactions (e.g., 180-220 °C), polymerization of vinylpyrazoles can occur.[2]

Photochemical Stability

Specific studies on the photochemical stability of this compound are lacking. However, the vinyl group and the pyrazole ring are both chromophores that could absorb UV radiation, potentially leading to degradation or polymerization reactions.

Synthesis

Several methods are available for the synthesis of N-vinylpyrazoles. A common and efficient method involves the N-alkylation of the parent pyrazole with a two-carbon electrophile followed by an elimination step.

General Experimental Protocol: Synthesis of 1-Vinylpyrazoles via Phase Transfer Catalysis [2]

4-Bromopyrazole is reacted with dichloroethane in the presence of a phase transfer catalyst (e.g., a quaternary ammonium salt) and a base in a biphasic system (e.g., water/organic solvent). The initial N-alkylation yields 4-bromo-1-(2-chloroethyl)-1H-pyrazole. Subsequent dehydrochlorination under the reaction conditions or in a separate step affords this compound. This method often provides good yields (75-90% for general 1-vinylpyrazoles).

Conclusion

This compound is a valuable synthetic intermediate with a diverse range of reactivity. The C4-bromo group allows for the introduction of molecular complexity through well-established cross-coupling methodologies, while the N1-vinyl group can participate in cycloaddition reactions and is susceptible to electrophilic addition. The stability of the molecule is a key consideration, particularly its sensitivity to acidic conditions. While the existing literature provides a solid foundation for understanding its chemical behavior, further research is needed to fully quantify its reactivity in important transformations like the Suzuki-Miyaura and Heck reactions and to thoroughly characterize its thermal and photochemical stability. Such studies will undoubtedly expand the utility of this versatile building block in the synthesis of novel compounds for drug discovery and materials science.

References

- 1. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Halopyrazoles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of 4-halopyrazoles (4-X-pzH, where X = F, Cl, Br, I). These compounds are pivotal building blocks in medicinal chemistry and materials science, frequently appearing in kinase inhibitors and other therapeutics.[1] Their utility stems from the unique interplay of the pyrazole core's inherent biological activity and the tunable reactivity of the C4-halogen bond.

Core Physical and Chemical Properties

The physical and chemical characteristics of 4-halopyrazoles are fundamental to their handling, characterization, and application in synthesis. Key properties are summarized below, with more detailed data presented in the subsequent tables.

The pyrazole scaffold itself is a privileged structure in drug discovery.[1] The introduction of a halogen atom at the C4-position provides a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[1] This allows for the strategic diversification of compound libraries, a crucial step in the drug development process.

Data Presentation: Quantitative Physical Properties

The following tables summarize key quantitative data for 4-halopyrazoles, facilitating easy comparison across the halogen series.

Table 1: Melting and Boiling Points of 4-Halopyrazoles

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Fluoropyrazole | C₃H₃FN₂ | 86.07 | --- | --- |

| 4-Chloropyrazole | C₃H₃ClN₂ | 102.52 | 75 - 79[2] | 220[2] |

| 4-Bromopyrazole | C₃H₃BrN₂ | 146.97 | --- | --- |

| 4-Iodopyrazole | C₃H₃IN₂ | 193.97 | 108 - 110[3][4] | 291.9 ± 13.0 (Predicted)[3] |

Table 2: Physicochemical Parameters of 4-Halopyrazoles

| Compound | pKa (Strongest Acidic) | pKa (Strongest Basic) | LogP |

| 4-Iodopyrazole | 12.68 (Predicted)[3] | 1.95 (Predicted)[3] | 1.7[3][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 4-halopyrazoles.

-

¹H NMR: The chemical shifts of the pyrazole ring protons are influenced by the electronegativity of the halogen substituent.[3] For the parent 4-halopyrazoles, the protons at the 3 and 5 positions are equivalent at room temperature due to tautomerization.[5]

-

¹³C NMR: The carbon atom attached to the halogen atom exhibits a characteristic chemical shift.[3]

-

Infrared (IR) Spectroscopy: The IR spectra of 4-halopyrazoles show a complex region between 2600 and 3200 cm⁻¹ which is attributed to N-H stretching vibrations influenced by hydrogen bonding.[3][6]

Chemical Properties and Reactivity

The chemical reactivity of 4-halopyrazoles is dominated by the nature of the carbon-halogen bond. The strength of this bond follows the trend C-I < C-Br < C-Cl, which dictates the general reactivity order in many reactions.[1]

Cross-Coupling Reactions:

4-Halopyrazoles are excellent substrates for various palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. The general reactivity trend is I > Br > Cl.[1]

-

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the 4-halopyrazole with a boronic acid derivative.

-

Sonogashira Coupling: This reaction couples the 4-halopyrazole with a terminal alkyne to form a C(sp²)-C(sp) bond.[1]

-

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the 4-halopyrazole with an amine.

While 4-iodopyrazoles are generally the most reactive, they can be more susceptible to side reactions such as dehalogenation.[1] Conversely, 4-chloropyrazoles are more stable and cost-effective but necessitate the use of more active and specialized catalyst systems for efficient coupling.[1]

Halogen and Hydrogen Bonding:

4-Bromo- and 4-iodopyrazole are recognized for their ability to participate in both halogen and hydrogen bonding. This dual capability has led to them being described as "magic bullets" for applications in biochemical structure determination.[7][8]

Experimental Protocols

Detailed methodologies for key experiments involving 4-halopyrazoles are provided below.

1. Synthesis of 4-Iodopyrazole via Direct Iodination

This protocol describes a common method for the synthesis of 4-iodopyrazole from pyrazole.[3]

-

Materials:

-

Pyrazole

-

Iodine (I₂)

-

Potassium Iodide (KI)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

5% Aqueous Sodium Bisulfite Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Water

-

-

Procedure:

-

Dissolve pyrazole in a solution of potassium iodide and sodium bicarbonate in water.

-

Add a solution of iodine in water dropwise to the pyrazole solution with stirring.

-

Continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

-

Partition the reaction mixture between ethyl acetate and a 5% aqueous sodium bisulfite solution.[3]

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.[3]

-

Remove the solvent by filtration and concentration to yield 4-iodopyrazole as a white solid.[3]

-

2. General Procedure for Sonogashira Coupling of 4-Iodopyrazoles

This protocol outlines a general method for the palladium-catalyzed coupling of a 4-iodopyrazole with a terminal alkyne.[1]

-

Materials:

-

4-Iodo-pyrazole (1.0 equiv)

-

Terminal alkyne (1.1-1.5 equiv)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv)

-

Copper(I) co-catalyst (e.g., CuI, 0.05-0.10 equiv)

-

Base (e.g., triethylamine, 2.0-3.0 equiv)

-

Solvent (e.g., DMF or THF)

-

Water

-

Organic solvent for extraction

-

-

Procedure:

-

To a solution of the 4-iodo-pyrazole and a terminal alkyne in a suitable solvent, add the palladium catalyst, copper(I) co-catalyst, and base.[1]

-

Degas the reaction mixture and stir under an inert atmosphere at a temperature ranging from room temperature to 80 °C.[1]

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]

-

Remove the solvent under reduced pressure.[1]

-

Partition the residue between water and an organic solvent.[1]

-

Separate the organic layer, dry, and concentrate to obtain the crude product, which can be further purified by chromatography.

-

Mandatory Visualization

The following diagrams illustrate key logical relationships and experimental workflows related to 4-halopyrazoles.

Caption: Synthetic route to 4-halopyrazoles and their subsequent cross-coupling reactions.

Caption: Experimental workflow for the Sonogashira cross-coupling of 4-iodopyrazoles.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]

In-Depth Technical Guide: Safety, Hazards, and Toxicity of 4-Bromo-1-vinyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-vinyl-1H-pyrazole is a substituted pyrazole compound with potential applications in organic synthesis and medicinal chemistry. As with any novel chemical entity, a thorough understanding of its safety, hazard profile, and potential toxicity is paramount for safe handling and for predicting its behavior in biological systems. This guide provides a comprehensive overview of the available safety data, outlines relevant experimental protocols for toxicity assessment, and explores potential metabolic pathways and toxicological mechanisms based on its structural motifs.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior and for designing appropriate handling and storage procedures.

| Property | Value | Reference |

| Molecular Formula | C₅H₅BrN₂ | [1] |

| Molecular Weight | 173.01 g/mol | [1] |

| IUPAC Name | 4-bromo-1-ethenylpyrazole | [1] |

| CAS Number | 80308-80-1 | [1] |

| Appearance | Not explicitly stated, likely a solid or liquid | |

| XLogP3 | 1.5 | [1] |

Hazard Identification and Classification

Based on aggregated data from multiple suppliers, this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements.

Pictogram:

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation. [1]

-

H319: Causes serious eye irritation. [1]

-

H335: May cause respiratory irritation. [1]

Precautionary Statements: A comprehensive list of precautionary statements is provided in Table 2.

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Data Summary

| Toxicological Endpoint | Data for this compound | General Information for Pyrazole/Vinyl Compounds |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available. | Pyrazole derivatives exhibit a wide range of toxicities. Acute toxicity tests on some pyrazole derivatives have found them to be practically nontoxic. |

| Skin Corrosion/Irritation | Causes skin irritation (H315).[1] | Consistent with GHS classification. |

| Serious Eye Damage/Irritation | Causes serious eye irritation (H319).[1] | Consistent with GHS classification. |

| Respiratory or Skin Sensitization | No data available. | |

| Germ Cell Mutagenicity | No data available. | Some N-vinyl compounds have shown genotoxic potential, while others have not. The vinyl group can be metabolized to a reactive epoxide, which could potentially interact with DNA. |

| Carcinogenicity | No data available. | The carcinogenic potential of N-vinyl compounds varies widely. Some, like N-vinyl pyrrolidone, are carcinogenic in rodents, while others are not.[2] |

| Reproductive Toxicity | No data available. | |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (H335).[1] | Consistent with GHS classification. |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available. | |

| Aspiration Hazard | No data available. |

Potential Metabolic Pathways and Mechanisms of Toxicity

The toxicity of this compound is likely influenced by its metabolism. The presence of a vinyl group suggests a metabolic pathway analogous to other N-vinyl compounds, such as vinyl chloride. The primary route of metabolism is expected to involve oxidation by cytochrome P450 enzymes in the liver.

Caption: Proposed metabolic pathway of this compound.

The initial oxidation of the vinyl group by cytochrome P450 (CYP) enzymes, particularly CYP2E1, can lead to the formation of a reactive epoxide intermediate.[3] This epoxide is electrophilic and can covalently bind to cellular macromolecules such as DNA, RNA, and proteins, leading to cellular damage and potential mutagenicity.[4] The epoxide can also undergo spontaneous rearrangement to form a chloroacetaldehyde analog, which is also a reactive species.

Detoxification of these reactive intermediates primarily occurs through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugates are further metabolized to mercapturic acid derivatives, which are then excreted in the urine.[3]

The balance between metabolic activation and detoxification pathways is a critical determinant of the overall toxicity of this compound.

Experimental Protocols for Toxicity Assessment

To fully characterize the toxicological profile of this compound, a series of standardized tests should be conducted. The following protocols are based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, which are internationally recognized.

Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

Objective: To determine the acute oral toxicity (LD50) of the substance.

Methodology:

-

Animal Model: Typically, female rats are used.

-

Procedure: A single animal is dosed with the test substance at a starting dose level selected based on available information.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Dose Adjustment:

-

If the animal survives, the next animal is dosed at a higher dose level.

-

If the animal dies, the next animal is dosed at a lower dose level.

-

-

Endpoint: The test is continued until a stopping criterion is met, and the LD50 is calculated using maximum likelihood methods.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)

Objective: To assess the potential of the substance to cause skin irritation.

Methodology:

-

Test System: A commercially available reconstructed human epidermis (RhE) model is used.

-

Procedure: The test substance is applied topically to the surface of the RhE tissue.

-

Exposure: The tissue is exposed to the substance for a defined period (e.g., 60 minutes).

-

Viability Assessment: After exposure and a post-incubation period, the viability of the tissue is determined using a cell viability assay, typically the MTT assay.

-

Classification: The substance is classified as an irritant if the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%) compared to the negative control.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD Guideline 492)

Objective: To assess the potential of the substance to cause serious eye damage or eye irritation.

Methodology:

-

Test System: A commercially available reconstructed human cornea-like epithelium (RhCE) model is used.

-

Procedure: The test substance is applied topically to the surface of the RhCE tissue.

-

Exposure: The tissue is exposed to the substance for a defined period.

-

Viability Assessment: After exposure and a post-incubation period, the viability of the tissue is determined using the MTT assay.

-

Classification: The substance is classified based on the reduction in tissue viability compared to the negative control.

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

Objective: To assess the mutagenic potential of the substance.

Methodology:

-

Test System: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli are used.

-

Procedure: The tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix from rat liver).

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

-

Classification: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

Logical Workflow for Safety Assessment

The safety assessment of a novel compound like this compound should follow a structured, tiered approach. This begins with in silico and in vitro methods to minimize animal testing and progresses to in vivo studies only when necessary.

Caption: A tiered workflow for the safety assessment of new chemical entities.

Conclusion

This compound is a hazardous chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation. While specific toxicological data for this compound are limited, its structural features suggest a potential for metabolic activation to reactive intermediates. A comprehensive toxicological evaluation following standardized protocols is necessary to fully characterize its safety profile for any potential application in research and drug development. Researchers and scientists must adhere to strict safety protocols, including the use of appropriate personal protective equipment, when handling this compound.

References

- 1. This compound | C5H5BrN2 | CID 13498184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-vinyl compounds: studies on metabolism, genotoxicity, carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Vinyl Chloride - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Metabolism of 14 C-vinyl chloride in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 4-Bromo-1-vinyl-1H-pyrazole in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged heterocyclic motif frequently found in a wide array of medicinally important compounds.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, and several pyrazole-containing drugs have been successfully commercialized for treating diseases ranging from cancer to viral infections and inflammatory conditions.[3][4] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and its application to the synthesis of substituted pyrazoles has become a cornerstone in medicinal chemistry and drug discovery.[1][2][5]

This document provides detailed application notes and protocols for the use of 4-Bromo-1-vinyl-1H-pyrazole in Suzuki coupling reactions to generate novel 4-aryl-1-vinyl-1H-pyrazole derivatives. These products are of significant interest as they can serve as key intermediates or final compounds in the development of new therapeutic agents, particularly kinase inhibitors and immunomodulators.[3][6][7]

Suzuki-Miyaura Coupling: A General Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[8][9][10] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.[9]

Application in Drug Discovery

The synthesis of 4-aryl-1-vinyl-1H-pyrazoles via Suzuki coupling provides access to a diverse range of compounds with potential therapeutic applications. The pyrazole core is a key feature in numerous approved drugs that target a variety of biological pathways. For instance, pyrazole derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[3] Furthermore, recent research has highlighted the role of pyrazole-containing molecules as small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a critical immune checkpoint in cancer therapy.[6][7] The vinyl group at the N1 position of the pyrazole can also be a site for further functionalization or can influence the pharmacokinetic properties of the molecule.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles using Pd(PPh₃)₄

This protocol is adapted from a general procedure for the coupling of 4-bromopyrazole derivatives.[5]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

-

Sodium carbonate (Na₂CO₃) (2.5 equiv)

-

1,4-Dioxane

-

Water

-

Argon or Nitrogen gas

-

Schlenk tube or similar reaction vessel

Procedure:

-

To a Schlenk tube, add this compound, the corresponding arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

-

Evacuate the tube and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

-

Add 1,4-dioxane and water in a 4:1 ratio (e.g., 1.6 mL of dioxane and 0.4 mL of water for a 0.1 mmol scale reaction).

-

Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring for 6 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1-vinyl-1H-pyrazole.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly accelerate the reaction, leading to shorter reaction times and potentially higher yields.[1]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.5 equiv)

-

1,2-Dimethoxyethane (DME)

-

Water

-

Microwave vial

-

Nitrogen gas

Procedure:

-

In a microwave vial, dissolve this compound and the arylboronic acid in DME and water (e.g., 10:4 v/v ratio).

-

Add Pd(PPh₃)₄ and Cs₂CO₃ to the vial under a nitrogen atmosphere.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the reaction mixture at 90 °C for 5-12 minutes.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with a suitable organic solvent, and proceed with aqueous workup and purification as described in Protocol 1.

Quantitative Data

The following table summarizes expected yields for the Suzuki coupling of unprotected 4-bromo-1H-pyrazole with various arylboronic acids using XPhos Pd G2 as the catalyst.[11] These yields can serve as a benchmark for the optimization of the reaction with this compound.

| Entry | Boronic Acid | Product | Yield (%)[11] |

| 1 | Phenylboronic acid | 4-Phenyl-1H-pyrazole | 86 |

| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1H-pyrazole | 81 |

| 3 | 4-(Trifluoromethyl)phenylboronic acid | 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazole | 61 |

| 4 | 3,5-Dimethylphenylboronic acid | 4-(3,5-Dimethylphenyl)-1H-pyrazole | 75 |

| 5 | 2-Thiopheneboronic acid | 4-(Thiophen-2-yl)-1H-pyrazole | 65 |

Reaction conditions: 4-bromopyrazole (1.0 mmol), boronic acid (2.0 mmol), XPhos Pd G2 (6-7 mol%), K₃PO₄ (2.0 mmol), dioxane (4 mL), H₂O (1 mL), 100 °C, 24 h.[11]

Visualizations

Experimental Workflow

Caption: General workflow for the Suzuki coupling of this compound.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential Signaling Pathway Inhibition

Caption: Potential inhibition of the PD-1/PD-L1 signaling pathway by pyrazole derivatives.

References

- 1. html.rhhz.net [html.rhhz.net]

- 2. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of Pyrazole-Containing 4‑Arylindolines as Potent Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromopyrazoles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 4-bromopyrazoles. The functionalization of the pyrazole scaffold, a privileged structure in medicinal chemistry, is of paramount importance for the development of novel therapeutic agents. This document outlines key palladium-catalyzed methods including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, as well as direct C-H arylation, offering a versatile toolkit for the synthesis of diverse pyrazole derivatives.

Introduction

The pyrazole core is a fundamental building block in a vast array of pharmaceuticals and biologically active compounds. Palladium-catalyzed cross-coupling reactions have emerged as powerful and indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds at the C4-position of the pyrazole ring, enabling the synthesis of complex molecular architectures with high efficiency and functional group tolerance. This document provides detailed experimental protocols, quantitative data summaries, and visual workflows to aid researchers in the successful application of these transformative methodologies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between 4-bromopyrazoles and various organoboron reagents. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Data Presentation: Suzuki-Miyaura Coupling of 4-Bromopyrazoles

| Entry | Pyrazole Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromopyrazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | >95 |

| 2 | 1-Methyl-4-bromopyrazole | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | 92 |

| 3 | 1-Benzyl-4-bromopyrazole | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | 88 |

| 4 | 4-Bromo-1H-pyrazole | (4-Methoxyphenyl)boronic acid | XPhos Pd G2 (6-7) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | 70-95 |

| 5 | 4-Bromo-1H-pyrazole | Indole-5-boronic acid | XPhos Pd G2 (6-7) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | 75 |

Experimental Protocol: Suzuki-Miyaura Coupling

General Procedure using Pd(PPh₃)₄:

-

To a Schlenk tube, add the 4-bromopyrazole derivative (1.0 equiv), the respective arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.5 equiv).

-

Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add 1,4-dioxane and water (4:1 ratio, to make a 0.05 M solution with respect to the pyrazole).

-

Seal the tube and heat the reaction mixture at 90 °C for 6 hours with vigorous stirring.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-arylpyrazole.

Protocol for Unprotected N-H Pyrazoles:

-

In an oven-dried reaction vessel, combine the unprotected 4-bromopyrazole (1.0 equiv), the arylboronic acid (2.0 equiv), and anhydrous K₃PO₄ (2.0 equiv).

-

Seal the vessel with a septum and purge with an inert gas.

-

Add the XPhos Pd G2 precatalyst (6-7 mol%).

-

Add anhydrous 1,4-dioxane and degassed water (4:1 v/v).

-

Heat the mixture to 100 °C and stir vigorously for 24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by flash column chromatography.

Heck Reaction

The Heck reaction enables the arylation of alkenes with 4-bromopyrazoles, providing access to styrenyl- and other alkenyl-substituted pyrazoles. This reaction typically requires a palladium catalyst, a base, and often a phosphine ligand.

Data Presentation: Heck Reaction of 4-Bromopyrazoles

| Entry | 4-Bromopyrazole | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1-Methyl-4-bromopyrazole | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 12 | 75-85 (Est.) |

| 2 | 1-Benzyl-4-bromopyrazole | n-Butyl acrylate | Pd(OAc)₂ (1) | - | K₂CO₃ (2) | DMAc | 120 | 24 | 80-90 (Est.) |

| 3 | 4-Bromo-1-tritylpyrazole | Methyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | Acetonitrile | 80 | 16 | 70-80 (Est.) |

Note: Yields are estimated based on typical Heck reactions as specific data for 4-bromopyrazoles is limited in the initial search results.

Experimental Protocol: Heck Reaction

General Procedure:

-

In a sealable reaction tube, combine the 4-bromopyrazole derivative (1.0 equiv), the alkene (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand if required (e.g., PPh₃, 2-10 mol%).

-

Add the base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.5 equiv) and the solvent (e.g., DMF, DMAc, or acetonitrile).

-

Seal the tube and purge with an inert gas.

-

Heat the reaction mixture to the specified temperature (80-140 °C) and stir for the indicated time.

-

Monitor the reaction progress by TLC or GC-MS.

-

After cooling, dilute the mixture with a suitable organic solvent and filter to remove palladium black and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling provides a direct route to 4-alkynylpyrazoles through the reaction of 4-bromopyrazoles with terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

Data Presentation: Sonogashira Coupling of 4-Bromopyrazoles

| Entry | 4-Bromopyrazole | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1-Methyl-4-bromopyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | RT | 12 | 85-95 (Est.) |

| 2 | 1-Benzyl-4-bromopyrazole | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine (3) | DMF | 50 | 8 | 80-90 (Est.) |

| 3 | 4-Bromo-1-tritylpyrazole | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | Acetonitrile | 60 | 10 | 75-85 (Est.) |

Note: Yields are estimated based on general Sonogashira coupling protocols.

Experimental Protocol: Sonogashira Coupling

General Procedure:

-

To a Schlenk flask, add the 4-bromopyrazole derivative (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

-

Evacuate the flask and backfill with an inert gas.

-

Add the solvent (e.g., THF, DMF, or acetonitrile) and the amine base (e.g., Et₃N or diisopropylamine, 2-3 equiv).

-

Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.

-

Stir the reaction at the specified temperature (room temperature to 80 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of 4-aminopyrazoles by coupling 4-bromopyrazoles with a wide variety of primary and secondary amines. The choice of ligand is crucial for the success of this reaction.

Data Presentation: Buchwald-Hartwig Amination of 4-Bromopyrazoles

| Entry | 4-Bromopyrazole | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromo-1-tritylpyrazole | Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | KOtBu (2.0) | Xylene | 160 (MW) | 0.17 | 67 |

| 2 | 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | KOtBu (2.0) | Xylene | 160 (MW) | 0.17 | 60 |

| 3 | 1-Benzyl-4-bromopyrazole | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 95 |

| 4 | 4-Bromo-1H-pyrazole | 4-Fluoroaniline | tBuBrettPhos Pd G3 (2) | - | LHMDS (2.2) | Toluene | RT | 12 | 85 |

| 5 | 4-Bromo-1H-pyrazole | Benzylamine | tBuBrettPhos Pd G3 (2) | - | LHMDS (2.2) | Toluene | RT | 12 | 78 |

Experimental Protocol: Buchwald-Hartwig Amination

Procedure for N-Trityl-4-bromopyrazole (Microwave):

-

To a microwave vial, add 4-bromo-1-tritylpyrazole (1.0 equiv), Pd(dba)₂ (10 mol%), and tBuDavePhos (20 mol%).

-

Add potassium t-butoxide (2.0 equiv).

-

Add xylene as the solvent, followed by the amine (2.0 equiv).

-

Seal the vial and heat in a microwave reactor at 160 °C for 10 minutes.

-

After cooling, dilute with ethyl acetate and filter through celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify by column chromatography.[1]

Procedure for Unprotected 4-Bromopyrazole:

-

In a glovebox, to a vial add the tBuBrettPhos Pd G3 precatalyst (2 mol%) and the amine (1.2 equiv).

-

Add toluene, followed by a solution of LHMDS (1.0 M in THF, 2.2 equiv).

-

Add the 4-bromo-1H-pyrazole (1.0 equiv).

-

Stir the reaction at room temperature for 12 hours.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract with ethyl acetate, wash with brine, dry, and concentrate.

-

Purify by column chromatography.

Direct C-H Arylation

Direct C-H arylation offers an atom-economical alternative to traditional cross-coupling reactions by avoiding the pre-functionalization of one of the coupling partners. For N-substituted 4-bromopyrazoles, the C5-position can be selectively arylated.

Data Presentation: C-H Arylation of N-Substituted 4-Bromopyrazoles

| Entry | Pyrazole Substrate | Aryl Bromide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 1-Methyl-4-bromopyrazole | 4-Bromoanisole | Pd(OAc)₂ (1) | KOAc (2) | DMA | 150 | 24 | 85 |

| 2 | 1-Methyl-4-bromopyrazole | 4-Bromotoluene | Pd(OAc)₂ (1) | KOAc (2) | DMA | 150 | 24 | 90 |

| 3 | 1-Methyl-4-bromopyrazole | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (1) | KOAc (2) | DMA | 150 | 24 | 78 |

Experimental Protocol: C-H Arylation

General Procedure:

-

In a sealable tube, combine the N-substituted 4-bromopyrazole (1.0 equiv), the aryl bromide (1.5 equiv), Pd(OAc)₂ (1 mol%), and KOAc (2.0 equiv).

-

Add DMA as the solvent.

-

Seal the tube and heat the reaction mixture at 150 °C for 24 hours.

-

After cooling, dilute with water and extract with ethyl acetate.

-